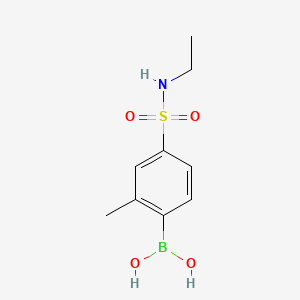

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(ethylsulfamoyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4S/c1-3-11-16(14,15)8-4-5-9(10(12)13)7(2)6-8/h4-6,11-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEIERVEUKRVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681590 | |

| Record name | [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-46-6 | |

| Record name | [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

A Comprehensive Analysis for Chemical Synthesis and Drug Discovery Applications

Executive Summary: This document provides a detailed technical overview of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid, a specialized boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. We will cover its core physicochemical properties, provide a representative synthetic protocol with mechanistic insights, and explore its applications as a key building block in the development of targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and discovery pipelines.

Introduction: The Role of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids and their derivatives are foundational pillars of modern synthetic chemistry, most notably for their utility in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient and versatile construction of carbon-carbon bonds, a critical step in the synthesis of complex organic molecules. Within the vast family of boronic acids, those functionalized with specific pharmacophores, such as sulfamoyl groups, are of particular importance.

The sulfamoyl moiety (-SO₂NR₂) is a well-established functional group in medicinal chemistry, present in a wide array of approved drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, along with its metabolic stability, makes it a valuable component for enhancing drug-target interactions and improving pharmacokinetic profiles. The compound this compound combines the synthetic versatility of the boronic acid group with the desirable pharmacological properties of the N-ethylsulfamoyl substituent. This makes it an attractive building block for creating novel chemical entities aimed at a variety of biological targets.[3][4]

This guide provides an in-depth look at this specific reagent, offering both fundamental data and practical insights into its application.

Physicochemical Properties

The precise characterization of a chemical reagent is paramount for its effective and reproducible use in experimental settings. This compound is typically supplied as a stable, solid material. Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄BNO₄S | [5][6][7] |

| Molecular Weight | 243.09 g/mol | [6][7] |

| CAS Number | 1217501-46-6 | [5][6] |

| Appearance | White to off-white solid | N/A (General Observation) |

| Purity | Typically ≥95% | [5] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [6] |

Note: Commercially available arylboronic acids may contain varying amounts of their corresponding anhydride trimers (boroximes). For reactions sensitive to stoichiometry, recrystallization or careful drying may be necessary to ensure maximum reactivity.[8]

Representative Synthesis Protocol

The synthesis of functionalized arylboronic acids often involves a multi-step sequence. A common and logical approach for preparing this compound involves the borylation of a pre-functionalized aryl halide. The following protocol is a representative example based on established organometallic and sulfonylation chemistry.

Detailed Step-by-Step Methodology

Step 1: Sulfonylation of 2-Methylaniline

-

To a stirred solution of 2-methylaniline (1.0 eq) in pyridine at 0°C, add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and acidify with HCl (2M) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield the sulfonamide intermediate.

Step 2: Bromination of the Sulfonamide

-

Dissolve the product from Step 1 in a suitable solvent such as acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and stir at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with sodium thiosulfate solution and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the brominated aryl sulfonamide.

Step 3: Miyaura Borylation

-

To a flask charged with the brominated aryl sulfonamide (1.0 eq), add bis(pinacolato)diboron (B₂pin₂) (1.2 eq), potassium acetate (KOAc) (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

-

Add anhydrous dioxane and heat the mixture to 80-90°C for 12-18 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the resulting boronate ester by column chromatography.

Step 4: Deprotection/Hydrolysis to Boronic Acid

-

Dissolve the purified pinacol boronate ester in a solvent mixture (e.g., THF/water).

-

Add an acid such as HCl to hydrolyze the ester.

-

Stir vigorously until the conversion to the boronic acid is complete.

-

Extract the product into an organic solvent, dry, and concentrate to yield the final product, this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis can be visualized as follows:

Caption: A representative four-step synthesis workflow for the target boronic acid.

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate for introducing the 4-(N-Ethylsulfamoyl)-2-methylphenyl moiety into a target molecule. This is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction with an appropriate aryl or heteroaryl halide/triflate.

Example Application: Synthesis of a Kinase Inhibitor

Many kinase inhibitors feature a bi-aryl or aryl-heteroaryl core scaffold. The title compound can be used to synthesize analogs of these inhibitors to probe the effects of the sulfamoyl group on potency and selectivity.

Hypothetical Reaction Scheme: An aryl bromide-functionalized heterocyclic core (e.g., a pyrimidine or pyrazole) can be coupled with this compound under standard Suzuki conditions (a palladium catalyst and a base) to generate a novel bi-aryl kinase inhibitor candidate.

Role in Modulating Target Engagement

The introduction of the N-ethylsulfamoyl group can significantly influence a drug candidate's properties:

-

Hydrogen Bonding: The N-H and S=O groups can participate in crucial hydrogen bond interactions within a protein's active site, enhancing binding affinity.

-

Solubility: The polar sulfamoyl group can improve the aqueous solubility of an otherwise hydrophobic molecule, which is beneficial for drug delivery and administration.

-

Metabolic Stability: Sulfonamides are generally resistant to metabolic degradation, potentially leading to a longer half-life in vivo.

The logical relationship between the structural features of the boronic acid and its utility in drug design is depicted below.

Sources

- 1. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid | 1217501-46-6 [amp.chemicalbook.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

This compound is a bespoke chemical entity of significant interest in contemporary drug discovery and development. Its structural architecture, featuring a sulfonamide-functionalized arylboronic acid, renders it a valuable building block for the synthesis of complex molecular scaffolds. Arylboronic acids are renowned for their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. The presence of the N-ethylsulfamoyl group imparts specific physicochemical properties, such as hydrogen bonding capabilities and modulated lipophilicity, which can be crucial for molecular recognition and pharmacokinetic profiles of target drug candidates. This guide provides a comprehensive, technically-grounded protocol for the synthesis of this important building block, intended to empower researchers in their pursuit of novel therapeutics.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively approached through a two-step sequence, commencing with commercially available starting materials. This strategy ensures a practical and scalable route to the desired product. The overall transformation is depicted below:

Caption: Overall synthetic strategy for this compound.

The synthesis initiates with the formation of the key sulfonamide intermediate, 4-Bromo-N-ethyl-3-methylbenzenesulfonamide , through the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with ethylamine. The subsequent and final step involves a lithium-halogen exchange followed by borylation to introduce the boronic acid functionality.

Part 1: Synthesis of 4-Bromo-N-ethyl-3-methylbenzenesulfonamide

This initial step establishes the core sulfonamide structure. The reaction proceeds via a nucleophilic attack of ethylamine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[1][2]

Experimental Protocol:

-

To a stirred solution of 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of ethylamine (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-Bromo-N-ethyl-3-methylbenzenesulfonamide.

Key Considerations:

-

The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted ethylamine, rendering it non-nucleophilic.[2]

-

The reaction is typically exothermic, and maintaining a low initial temperature is important for controlling the reaction rate and minimizing side products.

Part 2: Synthesis of this compound via Lithiation-Borylation

The final step involves the conversion of the aryl bromide to the corresponding boronic acid. This is achieved through a lithium-halogen exchange using an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures to form a highly reactive aryllithium intermediate. This intermediate is then quenched with a borate ester, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid.[3]

Experimental Protocol:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Bromo-N-ethyl-3-methylbenzenesulfonamide (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.[4]

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to afford this compound as a solid.[5]

Causality Behind Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen.[6] The reaction must be carried out under strictly anhydrous and inert conditions to prevent quenching of the reagents and intermediates.

-

Low Temperature (-78 °C): The lithiation of aryl bromides is a rapid and highly exothermic process. Maintaining a low temperature is critical to prevent side reactions, such as ortho-lithiation or decomposition of the aryllithium intermediate.[4]

-

Choice of Borate Ester: Triisopropyl borate is a commonly used and effective electrophile for trapping the aryllithium species. Its bulky isopropyl groups can help to minimize the formation of over-borylated byproducts.[3]

-

Acidic Workup: The initial product of the borylation is a boronate ester. Acidic hydrolysis is required to convert the boronate ester to the final boronic acid.[7][8]

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| 4-bromo-3-methylbenzenesulfonyl chloride | C₇H₆BrClO₂S | 269.54 | White to off-white solid |

| 4-Bromo-N-ethyl-3-methylbenzenesulfonamide | C₉H₁₂BrNO₂S | 294.17 | White to off-white solid |

| This compound | C₉H₁₄BNO₄S | 243.09 | White to off-white solid |

Characterization of this compound:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), the methyl group on the phenyl ring, and a broad singlet for the boronic acid protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbons of the ethyl group, and the methyl carbon. The carbon atom attached to the boron may be broad or not observed due to quadrupolar relaxation.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode would likely show the deprotonated molecule [M-H]⁻.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the sulfonamide, S=O stretches, B-O stretches, and aromatic C-H stretches.[10][11]

Workflow Visualization

Caption: Detailed experimental workflow for the two-step synthesis.

Safety and Handling

General Precautions:

-

This synthesis should be performed by trained chemists in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Reagent-Specific Hazards:

-

4-bromo-3-methylbenzenesulfonyl chloride: Corrosive and moisture-sensitive. Causes burns. Handle with care and avoid contact with skin and eyes.[12][13]

-

Ethylamine: Flammable and corrosive. It is a volatile liquid with a strong odor.

-

Triethylamine: Flammable and toxic. It has a strong, unpleasant odor.

-

n-Butyllithium: Pyrophoric (ignites spontaneously in air) and highly reactive with water. Must be handled under an inert atmosphere using proper syringe techniques.[6]

-

Triisopropyl borate: Flammable liquid.

-

Hydrochloric Acid (HCl): Corrosive. Handle with appropriate care to avoid skin and eye contact.

Waste Disposal:

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

- Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. [Link]

- Aggarwal Group, University of Bristol. (2017).

- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.

- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.

- Wikipedia. (2023, November 29). Boronic acid.

- ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.

- ResearchGate. (2013, February 8). Problem with nBuLi reaction.

- ResearchGate. (n.d.). The hydrolysis of boronate ester 1 to boronic acid 5, which likely is responsible for water-induced fluorescence decreases.

- PubChem. (n.d.). Boronic acid, (4-ethylphenyl)-.

- PubChem. (n.d.). 4-(Methylthio)phenylboronic acid.

- SCIRP. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.

- ChemBK. (2024, April 9). 4-Bromo-3-methylbenzenesulfonyl chloride.

- Wikipedia. (2023, December 2). n-Butyllithium.

- Narasaka, K., & Sibi, M. P. (1984). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625–634.

- Chemguide. (n.d.). Amines as nucleophiles.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 10. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-(Methylthio)phenylboronic acid | C7H9BO2S | CID 2733959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. 4-Bromo-3-methylbenzenesulfonyl chloride 97 72256-93-0 [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectroscopic Properties of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

This technical guide provides a comprehensive overview of the spectroscopic characteristics of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid, a key building block in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The methodologies for acquiring such data are detailed, offering a framework for experimental validation. This guide emphasizes the rationale behind analytical choices, ensuring a deep understanding of the molecule's structural elucidation.

Introduction and Molecular Overview

This compound, with the CAS number 1217501-46-6, is a substituted arylboronic acid.[1][2] Such compounds are of significant interest in medicinal chemistry, primarily for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the sulfamoyl and boronic acid moieties also presents opportunities for diverse biological interactions, making this a valuable scaffold for library synthesis in drug discovery programs.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C9H14BNO4S | [1][2] |

| Molecular Weight | 243.1 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

The structural features—an ortho-methyl group and a para-N-ethylsulfamoyl group relative to the boronic acid—create a unique electronic and steric environment that influences its reactivity and spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Below are the predicted ¹H and ¹³C NMR spectra, along with a detailed interpretation and a standard protocol for data acquisition.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | s (br) | 2H | B(OH)₂ | The acidic protons of the boronic acid are typically broad and their chemical shift is concentration and solvent dependent. |

| ~7.8 | d, J ≈ 8.0 Hz | 1H | Ar-H | Aromatic proton ortho to the boronic acid group, deshielded by the electron-withdrawing sulfamoyl group. |

| ~7.6 | s | 1H | Ar-H | Aromatic proton between the boronic acid and methyl group. |

| ~7.5 | d, J ≈ 8.0 Hz | 1H | Ar-H | Aromatic proton ortho to the methyl group. |

| ~4.8 | t, J ≈ 6.0 Hz | 1H | NH | The sulfamoyl N-H proton, likely a triplet due to coupling with the adjacent CH₂ group. |

| ~3.0 | q, J ≈ 7.0 Hz | 2H | CH₂ | Methylene protons of the ethyl group, coupled to both the NH and the methyl group. |

| ~2.5 | s | 3H | Ar-CH₃ | The methyl group on the aromatic ring, appearing as a singlet. |

| ~1.1 | t, J ≈ 7.0 Hz | 3H | CH₃ | Terminal methyl protons of the ethyl group. |

Interpretation Rationale: The predicted chemical shifts are based on the analysis of similar structures. For instance, the aromatic protons of 4-tolylboronic acid appear between δ 7.3 and 8.1 ppm.[3] The electron-withdrawing nature of the N-ethylsulfamoyl group is expected to shift the aromatic protons downfield. The splitting patterns are predicted based on standard n+1 coupling rules.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | Ar-C | Aromatic carbon attached to the sulfamoyl group. |

| ~140 | Ar-C | Aromatic carbon attached to the methyl group. |

| ~135 | Ar-CH | Aromatic methine carbon. |

| ~130 | Ar-C | Aromatic carbon attached to the boronic acid (often broad or not observed). |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~42 | CH₂ | Methylene carbon of the ethyl group. |

| ~21 | Ar-CH₃ | Aromatic methyl carbon. |

| ~15 | CH₃ | Terminal methyl carbon of the ethyl group. |

Interpretation Rationale: The predicted chemical shifts for the aromatic carbons are based on additive substituent effects on a benzene ring. The carbon attached to the boron atom is often broadened due to quadrupolar relaxation of the boron nucleus, and may not be readily observed.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 500 MHz NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) will be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Broad, Strong | O-H stretch | Characteristic of the boronic acid hydroxyl groups, often involved in hydrogen bonding. |

| ~3300 | Medium | N-H stretch | Sulfamoyl N-H stretching vibration. |

| 3100-3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the phenyl ring. |

| 2980-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the ethyl and methyl groups. |

| ~1600, ~1475 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1340 | Strong | B-O stretch | Asymmetric stretching of the B-O bonds in the boronic acid.[2] |

| ~1320 | Strong | S=O stretch (asymmetric) | Asymmetric stretching of the sulfonyl group. |

| ~1160 | Strong | S=O stretch (symmetric) | Symmetric stretching of the sulfonyl group. |

Interpretation Rationale: The predicted absorption bands are based on well-established correlation tables for IR spectroscopy and data from structurally similar compounds such as 4-vinylphenyl boronic acid and 4-mercaptophenylboronic acid.[2] The broadness of the O-H stretch is indicative of hydrogen bonding, which is common for boronic acids in the solid state.

Experimental Protocol for ATR-IR Spectroscopy

Caption: Workflow for ATR-IR data acquisition.

-

Instrument Preparation: Ensure the ATR crystal of the FT-IR spectrometer is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically averaging 32 scans for a high-quality result.

-

Data Processing: The resulting spectrum should be baseline corrected and the significant absorption peaks labeled.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Predicted Mass Spectrum (Electrospray Ionization - Negative Mode)

| m/z | Ion | Rationale |

| 242.07 | [M-H]⁻ | Deprotonated parent molecule. This is expected to be the base peak in negative ion mode. |

| 224.06 | [M-H-H₂O]⁻ | Loss of a water molecule from the deprotonated parent ion. |

| 178.04 | [M-H-SO₂]⁻ | Loss of sulfur dioxide from the parent ion. |

| 106.04 | [M-H-SO₂-C₂H₅N]⁻ | Subsequent loss of the ethylamine fragment. |

Interpretation Rationale: Electrospray ionization (ESI) is a soft ionization technique that typically results in the observation of the molecular ion. In negative ion mode, deprotonation of the acidic boronic acid is highly likely. The fragmentation pattern is predicted based on the stability of the resulting fragments and common fragmentation pathways for sulfonamides and boronic acids.

Experimental Protocol for LC-MS Analysis

Caption: Workflow for LC-MS analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a mixture of methanol and water.

-

Chromatographic Separation: Inject the sample into a liquid chromatograph equipped with a C18 reverse-phase column. Elute the compound using a gradient of mobile phases, such as water and acetonitrile, to separate it from any impurities.

-

Mass Analysis: The eluent from the LC is introduced into the electrospray ionization (ESI) source of the mass spectrometer, operating in negative ion mode. The mass-to-charge ratios of the resulting ions are then analyzed, for example, by a time-of-flight (TOF) or quadrupole mass analyzer.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from structurally related molecules. Experimental verification of this data is encouraged and the provided methodologies offer a clear path for such validation.

References

- PubChem. Tolylboronic acid.

- Splendid Lab. 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid.

- ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid.

- Taylor & Francis Online. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside.

- PrepChem. Synthesis of 4-tolylboronic acid.

- SCIRP. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.

- ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation.

- Semantic Scholar. Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl]phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations. Retrieved from [https://www.semanticscholar.org/paper/Structure-Characterization-of-%5BN-Phenylamino(2-bor-Piergies-Proniewicz/8d1b3f9e3c7e8a0b0e5f2a1c1d8e1e3e4a5b6c7d]([Link]

- ResearchGate. Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation.

- PubMed. 4-Mercaptophenylboronic acid: conformation, FT-IR, Raman, OH stretching and theoretical studies.

Sources

An In-Depth Technical Guide to (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid: Properties, Characterization, and Applications

Abstract

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a boronic acid for versatile coupling, a methyl group for steric and electronic modulation, and an N-ethylsulfamoyl moiety for targeted interactions, makes it a strategic component in the synthesis of complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, reactivity, and stability. We present field-proven experimental protocols for its characterization using modern analytical techniques such as HPLC, NMR, and Mass Spectrometry. Furthermore, this document explores its primary application as a synthetic intermediate, particularly in the context of protein degrader development, and outlines best practices for its safe handling and storage. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Introduction: The Expanding Role of Arylboronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools for synthetic and medicinal chemists.[1][2] Initially celebrated for their pivotal role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura palladium-catalyzed cross-coupling reaction, their utility has expanded dramatically.[1][3][4] This reaction provides a robust and highly functional group-tolerant method for forging carbon-carbon bonds, a foundational transformation in the assembly of complex pharmaceutical agents.[2][5]

Beyond their role as synthetic intermediates, the boronic acid moiety itself has been recognized as a potent pharmacophore.[1] The unique Lewis acidic nature of the boron atom allows for reversible covalent interactions with biological nucleophiles, a mechanism expertly exploited in enzyme inhibitors.[6] This dual utility is exemplified by the FDA-approved drug Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, which validated boronic acids as a viable functional group in modern pharmaceuticals.[6][7][8]

This compound (CAS No. 1217501-46-6) represents a strategic evolution in this class of compounds. It is not merely a coupling partner but a carefully designed building block. Its classification as a "Protein Degrader Building Block" suggests its intended use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics, where the sulfonamide group can serve as a critical recognition element or linkage point.[9] This guide aims to provide the foundational knowledge required to effectively utilize this high-value reagent.

Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is paramount for its successful application in synthesis and process development. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid | |

| CAS Number | 1217501-46-6 | [9][10] |

| Molecular Formula | C₉H₁₄BNO₄S | [9][10][11] |

| Molecular Weight | 243.09 g/mol | [10][11] |

| Appearance | Typically an off-white to white solid | [12] |

| Purity | Commercially available with ≥95% purity | [9] |

| Storage Conditions | 2-8°C, sealed in a dry environment to prevent degradation | [10][13] |

| Solubility | Soluble in organic solvents like methanol, DMSO, and THF | [12][14] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [10] |

Computed Properties for Drug Design

Computational descriptors are essential for predicting the pharmacokinetic behavior of molecules during the drug design process. While experimental data for the title compound is sparse, values for analogous structures provide valuable insights.

| Descriptor | Predicted Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 86.63 Ų | Influences membrane permeability and oral bioavailability.[13][15] |

| LogP (Octanol-Water Partition Coefficient) | -0.25 to -1.34 | Measures lipophilicity, affecting solubility, absorption, and metabolic stability.[13][15] |

| Hydrogen Bond Donors | 3 | The -B(OH)₂ and -NH- groups can participate in crucial interactions with protein targets.[13][15] |

| Hydrogen Bond Acceptors | 4 | The sulfonyl oxygens and boronic acid hydroxyls act as H-bond acceptors.[13][15] |

| Rotatable Bonds | 3-4 | Relates to conformational flexibility and binding entropy.[13][15] |

Chemical Properties and Reactivity

The Suzuki-Miyaura Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][3] This palladium-catalyzed process is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[4][5]

Causality in the Catalytic Cycle: The reaction proceeds through a well-defined catalytic cycle.[4][16] The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand, base, and solvent is critical and interdependent, influencing reaction rate, yield, and impurity profile. The base is not merely a spectator; it is essential for activating the boronic acid.[17] It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the key transmetalation step.[16][17]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Intrinsic Reactivity

While generally stable, arylboronic acids are susceptible to specific degradation pathways that can impact reaction efficiency and product purity.

Protodeboronation: The most common degradation pathway is protodeboronation, the cleavage of the C-B bond by a proton source (often water) to yield the corresponding arene and boric acid.[18] The rate of this side reaction is highly dependent on pH, temperature, and the electronic properties of the aryl group.[18] Electron-deficient arylboronic acids are generally more susceptible to this process.[18] Understanding the pH-rate profile is crucial for optimizing reaction conditions and minimizing the formation of this key impurity.

Caption: General pathway for base-mediated protodeboronation of arylboronic acids.

Boroxine Formation: In the solid state or in non-aqueous solutions, arylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[19] Boroxines are often less reactive in cross-coupling reactions. It is crucial to use the monomeric boronic acid for optimal results, which can be ensured by recrystallization or by using reaction conditions (e.g., aqueous base) that favor the monomer.[19]

Experimental Protocols for Characterization

Rigorous analytical characterization is a self-validating system; it ensures the identity, purity, and stability of the starting material, which is fundamental to the reproducibility and success of any synthetic endeavor.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

Rationale: HPLC is the workhorse for assessing the purity of organic compounds. A gradient method using a C18 column provides excellent resolution to separate the main component from potential impurities, such as the product of protodeboronation (N-ethyl-3-methylbenzenesulfonamide) or residual starting materials from its synthesis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Chromatographic System:

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18.1-20 min: 5% B (re-equilibration)

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Rationale: NMR provides unambiguous structural confirmation. ¹H NMR confirms the presence of all proton environments, ¹³C NMR identifies the carbon skeleton, and ¹¹B NMR is specific for the boron center.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄). DMSO-d₆ is often preferred as it can help resolve the exchangeable -OH and -NH protons.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Expected signals include:

-

Aromatic protons (multiplets, ~7.5-8.0 ppm).

-

NH proton (triplet or broad singlet, may exchange).

-

Ethyl CH₂ (quartet, ~3.0 ppm).

-

Aromatic CH₃ (singlet, ~2.5 ppm).

-

Ethyl CH₃ (triplet, ~1.1 ppm).

-

B(OH)₂ protons (broad singlet, often > 8.0 ppm or exchanged).[21]

-

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for all 9 unique carbons.

-

¹¹B NMR: Acquire a proton-decoupled boron spectrum. A single broad peak between 25-35 ppm is characteristic of a trigonal planar arylboronic acid.[22]

-

-

Data Analysis: Correlate the observed chemical shifts, integrations, and coupling patterns with the expected structure.

Protocol 3: Molecular Weight Verification by LC-MS

Rationale: Mass spectrometry provides definitive confirmation of the molecular weight. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules.[23]

Step-by-Step Methodology:

-

System: Couple an HPLC system (as described in Protocol 1) to a tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

-

Ionization: Analyze in both positive and negative ion modes.

-

Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the most intense ion with the calculated exact mass of the compound (C₉H₁₄BNO₄S = 243.0763). High-resolution MS should provide a mass accuracy of <5 ppm.

Applications in Drug Discovery: A Strategic Building Block

The designation of this compound as a "Protein Degrader Building Block" highlights its intended application in constructing heterobifunctional molecules like PROTACs.[9] These molecules function by simultaneously binding to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein.

In this context, this compound serves as a versatile fragment for the part of the PROTAC that binds to the target protein (the "warhead") or as a component of the linker. The Suzuki coupling allows for its facile incorporation into a larger molecular scaffold.

Caption: Role as a building block in a Suzuki coupling to synthesize complex molecules.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure user safety.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[25]

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[25]

-

Hazards: The compound is classified as a skin and eye irritant.[10] Avoid direct contact. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 2-8°C to minimize degradation via protodeboronation and boroxine formation.[10][13]

References

- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.

- Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026). Google Cloud.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- Design and discovery of boronic acid drugs. (2025).

- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PMC - NIH.

- Arylboronic acid chemistry under electrospray conditions. (2013). PubMed - NIH.

- 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid | 1217501-46-6. (n.d.). ChemicalBook.

- 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid, min 95%, 1 gram. (n.d.). [No Source Found].

- 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid. (n.d.). CRO SPLENDID LAB.

- 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum. (n.d.). [No Source Found].

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022).

- Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their c

- (4-(n-(Tert-butyl)sulfamoyl)-2-methylphenyl)boronic acid. (n.d.). ChemScene.

- (4-Methylphenyl)Boronic Acid. (2024). ChemBK.

- Boronic acid, (4-ethylphenyl)-. (n.d.). PubChem.

- Organic Syntheses Procedure. (n.d.). [No Source Found].

- 4-Formyl-2-methylphenylboronic acid. (n.d.). PubChem.

- SAFETY DATA SHEET for 4-Tolylboronic acid. (2011). [No Source Found].

- 4-Fluoro-2-methylphenylboronic acid. (n.d.). Chem-Impex.

- Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX.

- (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.).

- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). Scirp.org.

- (4-(N-Ethylsulfamoyl)phenyl)boronic acid. (n.d.). ChemScene.

- Mass spectrometry of compounds synthesized with (4-(Butylsulfinyl)phenyl)boronic acid. (n.d.). Benchchem.

- 1H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid | 1217501-46-6 [amp.chemicalbook.com]

- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 12. chembk.com [chembk.com]

- 13. chemscene.com [chemscene.com]

- 14. chemimpex.com [chemimpex.com]

- 15. chemscene.com [chemscene.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 21. researchgate.net [researchgate.net]

- 22. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sciex.com [sciex.com]

- 25. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Foreword: Navigating the Physicochemical Landscape of Novel Boronic Acids

In the landscape of modern medicinal chemistry and materials science, boronic acids stand as exceptionally versatile building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions is legendary, but their significance extends to roles as enzyme inhibitors, sensors, and components of advanced polymers. (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid, a compound featuring a confluence of a reactive boronic acid moiety, a lipophilic methyl group, and a polar N-ethylsulfamoyl group, represents a molecule of nuanced potential. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its successful application. Solubility, in particular, governs everything from reaction kinetics and purification efficiency to bioavailability and formulation stability.

This guide is crafted for the hands-on researcher and the drug development professional. It moves beyond a simple recitation of facts to provide a foundational understanding of why certain experimental choices are made. In the absence of extensive published solubility data for this specific molecule[1], we will establish a robust framework for its empirical determination. We will delve into the theoretical underpinnings of boronic acid solubility, present field-proven experimental protocols for both kinetic and thermodynamic assessments, and discuss the state-of-the-art analytical techniques required for precise quantification. Every protocol is designed as a self-validating system, ensuring that the data you generate is both accurate and reliable.

Molecular Identity and Predicted Physicochemical Characteristics

This compound is identified by its unique chemical structure and fundamental properties.

The solubility behavior of this molecule is dictated by the interplay of its constituent functional groups:

-

Boronic Acid Group (-B(OH)₂): This moiety is acidic and capable of hydrogen bonding, which typically confers some degree of aqueous solubility, particularly at higher pH when it deprotonates to the boronate anion. However, boronic acids are known to undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating or in non-polar solvents, which can complicate solubility measurements.[4][5]

-

N-Ethylsulfamoyl Group (-SO₂NHCH₂CH₃): This is a polar, weakly acidic group that can participate in hydrogen bonding, likely enhancing solubility in polar solvents.[6][7] The ethyl group adds a minor lipophilic character compared to an unsubstituted sulfamoyl group.

-

Methylphenyl Group: The aromatic ring and the methyl substituent are nonpolar and will contribute to the molecule's solubility in organic solvents while potentially reducing its aqueous solubility. The ortho position of the methyl group relative to the boronic acid may introduce steric effects that influence crystal packing and, consequently, the energy required to dissolve the solid.

Based on this structure, we can predict a complex solubility profile. The compound will likely exhibit moderate solubility in polar organic solvents like acetone, acetonitrile, and ethers, and lower solubility in nonpolar hydrocarbons.[5][8][9] Aqueous solubility is expected to be highly dependent on pH.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

Before proceeding to experimental design, it is crucial to distinguish between the two primary types of solubility measurements.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system is at equilibrium. The shake-flask method is the gold-standard for its determination.[4][10]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer. It is a high-throughput parameter widely used in early drug discovery to flag potential solubility issues.

The choice of which solubility to measure is dictated by the application. Process chemistry and formulation development rely on thermodynamic solubility, while early discovery screening benefits from the speed of kinetic solubility assessment.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the definitive method for measuring the equilibrium solubility of this compound.

3.1 Materials and Reagents

-

This compound, solid

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, pH 2.0 HCl buffer, acetonitrile, methanol, acetone, chloroform)

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other appropriate material)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with UV or MS detector.[11]

3.2 Step-by-Step Protocol

-

Preparation: Add an excess of solid this compound to a series of vials. The excess should be clearly visible to ensure saturation.

-

Solvent Addition: Add a precise volume of each chosen solvent to the respective vials.

-

Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour period is typical, but this should be empirically determined by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.

-

Phase Separation: Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow undissolved solid to settle. Centrifugation at the same temperature can be used to expedite this step.

-

Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. Causality Note: This step is critical to prevent artificially high results from suspended microparticles.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as UPLC-MS/MS, to determine the concentration.[11][12][13]

3.3 Workflow Visualization

Caption: Thermodynamic Solubility Shake-Flask Workflow.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening in early-stage research.

4.1 Materials and Reagents

-

10 mM stock solution of this compound in 100% DMSO.

-

Aqueous buffers (e.g., PBS, pH 7.4).

-

96-well microplates (UV-transparent or standard, depending on the reader).

-

Automated liquid handler or multichannel pipette.

-

Plate reader capable of turbidimetric or nephelometric measurements.

4.2 Step-by-Step Protocol

-

Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentrations (e.g., in a serial dilution from 200 µM down to 1 µM). The final DMSO concentration should be kept low and consistent across all wells (typically ≤2%).

-

Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation to occur.

-

Measurement: Measure the turbidity (light scattering) of each well using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity signal is not significantly different from the buffer-only control wells.

4.2 Workflow Visualization

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems.

Table 1: Hypothetical Thermodynamic Solubility Data for this compound at 25°C

| Solvent System | pH | Solubility (µg/mL) | Solubility (mM) |

| 0.1 M HCl | 2.0 | [Experimental Value] | [Calculated Value] |

| PBS | 7.4 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | N/A | [Experimental Value] | [Calculated Value] |

| Methanol | N/A | [Experimental Value] | [Calculated Value] |

| Chloroform | N/A | [Experimental Value] | [Calculated Value] |

Interpretation: The results should be analyzed in the context of the molecule's structure. For example, higher solubility at pH 7.4 compared to pH 2.0 would confirm the acidic nature of the boronic acid and/or sulfamoyl group. Comparing solubility in acetonitrile versus chloroform provides insight into the compound's polarity.[8][9]

Conclusion: A Pathway to Comprehensive Characterization

While specific solubility data for this compound is not yet present in the public domain, this guide provides the necessary theoretical foundation and practical, step-by-step protocols to generate high-quality, reliable data. By employing the described shake-flask method for thermodynamic solubility and the high-throughput assay for kinetic solubility, researchers can build a comprehensive profile of this compound. This information is indispensable for optimizing reaction conditions, designing effective purification strategies, and, in the pharmaceutical context, developing viable drug formulations. The principles and methodologies detailed herein are robust, grounded in established analytical chemistry, and designed to empower scientists to fully characterize this and other novel chemical entities.

References

- Sumitomo Chemical Co., Ltd. (2012).

- Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 76-81. [Link]

- Reddy, B., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(5), 2011-2018. [Link]

- Leszczyński, P., Sporzyński, A., & Hofman, T. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- ResearchGate. (n.d.).

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 815-826. [Link]

- Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. Journal of Chemical Research, 41(11), 631-636. [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

- ResearchGate. (n.d.).

- Midya, A., et al. (2015). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 7(18), 7548-7551. [Link]

- ResearchGate. (2022). Synthesis and Biological Evaluation of Sulfamoyl Carboxamide Derivatives from Sulfur-containing α-Amino acids. [Link]

- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815-826. [Link]

- ResearchGate. (n.d.).

- St. Charles, MO. (n.d.). 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid, min 95%, 1 gram. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid | 1217501-46-6 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 10. d-nb.info [d-nb.info]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Ascendancy of Sulfamoyl-Substituted Phenylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Phenylboronic Acid Scaffold

The phenylboronic acid moiety has long been a cornerstone in medicinal chemistry and chemical biology, prized for its unique ability to reversibly interact with diols and its utility as a transition-state analog inhibitor of serine proteases.[1] However, the nuanced modulation of its electronic properties can unlock even greater potential. This guide delves into a particularly compelling class of derivatives: sulfamoyl-substituted phenylboronic acids. The introduction of the strongly electron-withdrawing sulfamoyl group (-SO₂NH₂) profoundly alters the Lewis acidity of the boron center, a feature that has been strategically exploited to create highly potent and selective enzyme inhibitors, as well as advanced materials for bioseparations. This document serves as a comprehensive technical resource, providing not only the foundational principles but also actionable protocols and field-proven insights for researchers navigating this exciting area of study.

The Core Principle: Electronic Modulation and its Consequences

The defining characteristic of sulfamoyl-substituted phenylboronic acids is the significant impact of the sulfamoyl group on the electronic nature of the boronic acid. This manifests primarily in a reduction of the pKa of the boronic acid.

The pKa Shift: A Gateway to Physiological Relevance

Standard phenylboronic acid has a pKa of approximately 8.8.[2] This means that at physiological pH (~7.4), only a small fraction of the boronic acid exists in the more reactive tetrahedral boronate form. The sulfamoyl group, being a potent electron-withdrawing group, stabilizes the anionic boronate species, thereby lowering the pKa. For instance, 4-(N-allylsulfamoyl)phenylboronic acid exhibits a pKa of 7.4 ± 0.1.[2] This shift is critical, as it ensures a significantly higher population of the active boronate form at physiological pH, leading to enhanced affinity for biological targets like the cis-diols found in carbohydrates or the active site serine of proteases.[2][3]

Synthesis of Sulfamoyl-Substituted Phenylboronic Acids: A Practical Workflow

The synthesis of these compounds can be approached through several reliable routes. A common strategy involves the lithiation of a corresponding bromo-sulfonamide precursor followed by quenching with a trialkyl borate.

Generalized Synthetic Scheme

The following diagram illustrates a common synthetic pathway to a sulfamoyl-substituted phenylboronic acid.

Figure 1: Generalized synthetic workflow.

Detailed Experimental Protocol: Synthesis of 4-Sulfamoylphenylboronic Acid

This protocol provides a step-by-step method for the synthesis of 4-sulfamoylphenylboronic acid, a foundational compound in this class.

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Ammonia (aqueous solution, e.g., 28%)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Synthesis of 4-Bromobenzenesulfonamide:

-

In a round-bottom flask, dissolve 4-bromobenzenesulfonyl chloride in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath and slowly add an excess of aqueous ammonia with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-bromobenzenesulfonamide.

-

-

Synthesis of 4-Sulfamoylphenylboronic Acid:

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve 4-bromobenzenesulfonamide in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. The solution may change color, indicating lithiation.

-

After stirring for 1 hour at -78 °C, add triisopropyl borate (3 equivalents) dropwise, again ensuring the temperature remains low.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 4-sulfamoylphenylboronic acid.

-

Applications in Drug Discovery and Chemical Biology

The unique properties of sulfamoyl-substituted phenylboronic acids have led to their application in several key areas of research.

Enzyme Inhibition: A Focus on Serine Proteases

Boronic acids are potent inhibitors of serine proteases, acting as transition-state analogs. The boron atom is attacked by the catalytic serine residue, forming a stable, reversible covalent bond.[4] The lowered pKa of sulfamoyl-substituted derivatives enhances their inhibitory potency at physiological pH.

The mechanism involves the nucleophilic attack of the active site serine on the electrophilic boron atom, forming a tetrahedral adduct that mimics the transition state of peptide bond hydrolysis.

Figure 2: Mechanism of serine protease inhibition.

The potency of these inhibitors is typically reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).[5][6]

| Compound Class | Target Enzyme | Kᵢ (nM) | IC₅₀ (µM) | Reference |

| Sulfonamide Boronic Acids | AmpC β-Lactamase | 25 - 789 | 0.13 - 0.38 | [2] |

| Aryl Sulfonamide Boronic Acids | Various β-Lactamases | - | 0.57 - 5.6 | [2] |

| 3-(4-Benzenesulfonyl-thiophene-2-sulfonylamino)-phenylboronic acid | Beta-lactamase (E. coli) | 80 | - | [7] |

| Sulfonamide Boronic Acids | α-Chymotrypsin | >500 | >500 | [2] |

Note: Lower Kᵢ and IC₅₀ values indicate higher potency. The conversion between IC₅₀ and Kᵢ depends on the assay conditions, particularly the substrate concentration relative to its Michaelis constant (Kₘ).[8][9]

This protocol outlines a general procedure for determining the IC₅₀ of a sulfamoyl-substituted phenylboronic acid against a serine protease.

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor in DMSO.

-

Prepare a stock solution of the enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a stock solution of a chromogenic or fluorogenic substrate for the enzyme.

-

-

Assay Procedure:

-

In a 96-well plate, perform serial dilutions of the inhibitor stock solution to create a range of concentrations. Include a control with DMSO only.

-

Add the enzyme solution to each well and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.[10]

-

Initiate the reaction by adding the substrate solution to all wells.

-

Monitor the change in absorbance or fluorescence over time using a plate reader. The initial rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]

-

Boronate Affinity Chromatography

The enhanced binding of sulfamoyl-substituted phenylboronic acids to cis-diols at physiological pH makes them excellent ligands for affinity chromatography.[12] This technique is used for the selective separation and enrichment of glycoproteins, nucleotides, and catecholamines.[3][13]

The process involves loading the sample onto the column, washing away unbound molecules, and then eluting the bound cis-diol-containing molecules.

Figure 3: Boronate affinity chromatography workflow.

-

Column Preparation:

-

Pack a chromatography column with a sulfamoyl-phenylboronic acid-functionalized silica or polymer resin.

-

Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing 0.1 M NaCl).[4]

-

-

Sample Loading and Washing:

-

Dissolve or dilute the sample in the binding buffer and apply it to the column.

-

Wash the column with 5-10 column volumes of binding buffer to remove unbound components, monitoring the UV absorbance of the eluate until it returns to baseline.

-

-

Elution:

-

Elute the bound molecules by applying an elution buffer. This can be achieved by:

-

Including a competing diol (e.g., 0.1 M sorbitol) in the binding buffer.

-

Lowering the pH of the buffer (e.g., to pH 3-4 with acetic acid) to disrupt the boronate-diol interaction.

-

-

Collect fractions and monitor the eluate for the presence of the target molecules.

-

-

Regeneration:

-

Regenerate the column by washing with several column volumes of a high salt solution (e.g., 1 M NaCl) followed by the binding buffer.[4]

-

Future Perspectives and Conclusion

Sulfamoyl-substituted phenylboronic acids represent a significant advancement in the field of boronic acid chemistry. Their tunable electronic properties provide a powerful tool for enhancing molecular recognition at physiological pH. The applications highlighted in this guide, from potent enzyme inhibition to selective bioseparations, underscore their versatility. Future research will likely focus on the development of new derivatives with even greater selectivity for specific enzyme targets, as well as their incorporation into novel drug delivery systems and diagnostic sensors. The foundational knowledge and practical protocols provided herein are intended to empower researchers to explore and expand the utility of this promising class of compounds.

References

- Shoichet, B. K., et al. (2011). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 54(16), 5856-5867. [Link]

- Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC).

- Zou, H., et al. (2015). Boronate Affinity Chromatography. Encyclopedia of Analytical Chemistry. [Link]

- Bio-Rad. (n.d.). Introduction to Affinity Chromatography.

- Sepax Technologies, Inc. (2020).

- Scouten, W. H. (2000). Boronate Affinity Chromatography. Methods in Molecular Biology, 147, 127-133. [Link]

- BindingDB. (n.d.). Ki Summary for BDBM26139.

- Perez, D. I., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 22(21), 11575. [Link]

- Goz, B., et al. (1986). Compounds that inhibit chymotrypsin and cell replication. Biochemical Pharmacology, 35(20), 3587-3591. [Link]

- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

- Maccarone, M., et al. (2013). Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. Journal of Medicinal Chemistry. [Link]

- Brem, J., et al. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. Journal of Medicinal Chemistry, 64(11), 7546-7557. [Link]

- BindingDB. (n.d.). Ki Summary for BDBM50115616.

- Khan, I., et al. (2022). Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization. ACS Omega, 7(37), 33356-33373. [Link]

- LibreTexts Biology. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.

- Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445. [Link]

- Jin, B. K., et al. (2014). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2. Journal of Medicinal Chemistry, 57(10), 4239-4252. [Link]

- Chem Help ASAP. (2021, January 13).

- ResearchGate. (n.d.). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction.

- ResearchGate. (n.d.). IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding.

- Miller, M. D., et al. (2019). Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]

- CN104327103A. (2015). A kind of preparation method of 4 amino phenyl boronic acid derivative.

- Asher, S. A., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(30), 5677-5679. [Link]

Sources

- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 4. sepax-pdm.sepax-tech.com [sepax-pdm.sepax-tech.com]

- 5. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. BindingDB BDBM50115616 3-(4-BENZENESULFONYL-THIOPHENE-2-SULFONYLAMINO)-PHENYLBORONIC ACID::4-Benzenesulfonyl-thiophene-2-sulfonic acid (3-dihydroxyboranyl-phenyl)-amide::Amide and sulfonamide derivatives, 2::Aza-boronic acid derivative::CHEMBL113381 [bindingdb.org]

- 8. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. trinitybiotech.com [trinitybiotech.com]

- 13. researchgate.net [researchgate.net]

The N-ethylsulfamoyl Group: A Key Modulator of Boronic Acid Reactivity and Biological Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids represent a cornerstone of modern medicinal chemistry and organic synthesis, prized for their unique electronic properties and versatile reactivity.[1] Their function, however, is not monolithic; it can be exquisitely tuned through strategic substitution on the aryl ring. This guide provides an in-depth analysis of the N-ethylsulfamoyl group as a powerful modulator of boronic acid reactivity. We will explore the fundamental principles of how this substituent alters the electronic landscape of the boron center, the profound impact on acid-base properties (pKa), and the subsequent enhancement of biological activity, particularly in the context of enzyme inhibition. This document serves as a technical resource, elucidating the causal mechanisms and providing field-proven insights for professionals engaged in drug discovery and chemical biology.

The Boronic Acid Moiety: A Primer on Structure and Reactivity

A boronic acid, characterized by the R-B(OH)₂ functional group, is a Lewis acidic compound due to its sp²-hybridized boron atom, which possesses a vacant p-orbital.[2] This electronic deficiency allows it to accept a pair of electrons from a Lewis base, such as a hydroxide ion. This interaction is central to its mechanism of action in both biological and synthetic contexts.